3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide
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Overview
Description
BMVC2, also known as 3,6-bis(1-Methyl-4-vinylpyridinium)carbazole diiodide, is a bisubstitute carbazole derivative. It is primarily recognized for its role as a G-quadruplex stabilizer. G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acids, and stabilizing these structures has significant implications in various fields, including cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
BMVC2 is synthesized through a multi-step process involving the substitution of carbazole derivatives. The key steps include:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which is achieved through cyclization reactions.
Substitution Reactions: The carbazole core undergoes substitution reactions to introduce the 1-Methyl-4-vinylpyridinium groups. This is typically done using methylation and vinylation reactions under controlled conditions.
Formation of the Diiodide Salt: The final step involves the formation of the diiodide salt, which is achieved by reacting the substituted carbazole with iodine
Industrial Production Methods
Industrial production of BMVC2 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to synthesize the carbazole core and its subsequent substitutions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions
BMVC2 undergoes various chemical reactions, including:
Oxidation: BMVC2 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert BMVC2 into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the BMVC2 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under controlled conditions
Major Products
Scientific Research Applications
BMVC2 has a wide range of scientific research applications, including:
Chemistry: BMVC2 is used as a G-quadruplex stabilizer in chemical research, aiding in the study of nucleic acid structures.
Biology: In biological research, BMVC2 is used to stabilize G-quadruplex structures in DNA, which has implications for understanding genetic regulation and stability.
Medicine: BMVC2 is explored for its potential in cancer research, as stabilizing G-quadruplexes can inhibit the proliferation of cancer cells.
Industry: BMVC2 is used in the development of fluorescent probes and markers for various industrial applications
Mechanism of Action
BMVC2 exerts its effects by stabilizing G-quadruplex structures in nucleic acids. The molecular targets include guanine-rich sequences in DNA, where BMVC2 binds and stabilizes the G-quadruplex formation. This stabilization can inhibit the activity of certain enzymes and proteins involved in DNA replication and transcription, thereby affecting cellular processes .
Comparison with Similar Compounds
BMVC2 is compared with other G-quadruplex stabilizers, such as:
BMVC: BMVC2 is a bisubstitute derivative of BMVC, with enhanced stability and binding affinity for G-quadruplexes.
TMPyP4: A porphyrin-based G-quadruplex stabilizer, TMPyP4 has different structural properties and binding mechanisms compared to BMVC2.
BRACO-19: Another G-quadruplex stabilizer, BRACO-19, has distinct chemical properties and applications
BMVC2 stands out due to its unique bisubstitute carbazole structure, which provides enhanced stability and specificity for G-quadruplex binding .
Properties
IUPAC Name |
3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3.2HI/c1-30-17-5-3-7-23(30)13-9-21-11-15-27-25(19-21)26-20-22(12-16-28(26)29-27)10-14-24-8-4-6-18-31(24)2;;/h3-20H,1-2H3;2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYRGPLGVYWRF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=CC=[N+]5C.[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=CC=[N+]5C)C=C2.[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25I2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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